7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine
Description
7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methyl group at position 7 and a piperazine ring at position 4. This structure combines the rigidity of the fused thiophene-pyrimidine system with the flexibility of the piperazine moiety, making it a promising scaffold for medicinal chemistry.
Properties
IUPAC Name |
7-methyl-4-piperazin-1-ylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-6-16-10-9(8)13-7-14-11(10)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZBSDAMHRPBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Chlorination Strategies
While Vilsmeier reagent is predominant, phosphorus oxychloride (POCl3) alone has been employed for chlorination, albeit with lower efficiency (70–75% yield). Microwave-assisted chlorination reduces reaction time to 30 minutes but requires specialized equipment.
Solvent and Base Optimization
Dimethylformamide (DMF) as a solvent increases reaction rate but complicates purification due to high boiling point. Ethanol, though slower, simplifies isolation via crystallization. Triethylamine outperforms inorganic bases (e.g., K2CO3) in minimizing side reactions.
Scalability and Yield Considerations
Kilogram-scale synthesis of 4 achieves 82% yield by employing continuous flow systems for the SNAr step, enhancing reproducibility. Pilot studies demonstrate that maintaining a nitrogen atmosphere prevents piperazine oxidation, preserving yield.
Challenges and Mitigation Strategies
Impurity Formation:
- N-Methylpiperazine Byproduct: Occurs via over-alkylation; mitigated by using piperazine hydrochloride and controlled stoichiometry.
- Degradation Under Acidic Conditions: Stable at pH 4–8 but degrades in strong acids; storage at −20°C in amber vials recommended.
Regioselectivity Concerns:
X-ray crystallography confirms exclusive substitution at position 4, attributed to the electron-withdrawing effect of the pyrimidine ring.
Applications and Derivatives
This compound serves as a precursor for bifunctional kinase inhibitors. For example, coupling with bromodomain-targeting moieties yields dual PI3Kδ/BET inhibitors with IC50 values <100 nM. Structural analogs exhibit anti-inflammatory activity by suppressing NF-κB activation (EC50 = 1.2 μM).
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Substitution: The methyl sulfoxide derivative can be substituted with different aryl or heteroaryl amines to form new pyridopyrimidine compounds.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Substitution: Aryl or heteroaryl amines are used for substitution reactions under controlled conditions.
Major Products Formed
Scientific Research Applications
7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival . Additionally, it exhibits neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Core Heterocycle Modifications
- Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: Compounds like 5-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine () exhibit positional isomerism in the thiophene ring fusion. This alteration can influence electronic properties and binding interactions with biological targets. For example, thieno[3,2-d]pyrimidines are more commonly associated with kinase inhibition (e.g., EGFR), while thieno[2,3-d] analogs may display varied selectivity .
- Pyrido[1,2-a]pyrimidin-4-one Derivatives: Derivatives such as 2-(3-methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () replace the thiophene ring with a pyridine moiety.
Substituent Position and Identity
- Position 4 Substitutions: The piperazine group at position 4 in the target compound contrasts with morpholino or pyrrolidinyl groups in analogs like 2-chloro-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine (). Morpholino substituents often improve solubility, while piperazine enhances hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~300–350 g/mol, estimated) is lower than derivatives like 2-chloro-4-morpholino-6-((Boc-piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine (MS: 493.2), favoring better bioavailability . Piperazine’s basicity enhances water solubility, whereas morpholino or Boc-protected piperazine groups () may prolong half-life .
Biological Activity
7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol-3-kinase (PI3K). This article explores its synthesis, mechanism of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHNS
- Molecular Weight : 234.32 g/mol
- CAS Number : 874781-16-5
This compound primarily targets Phosphatidylinositol-3-kinase (PI3K) . The compound inhibits PI3K activity, disrupting the PI3K/Akt signaling pathway, which is crucial for cellular survival and proliferation.
Biochemical Pathways
The inhibition of PI3K leads to:
- Decreased cell survival signaling.
- Induction of apoptosis in cancer cells.
This mechanism highlights its potential use in cancer therapies where PI3K is often dysregulated.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties due to its lipophilicity , allowing efficient cellular diffusion. This property enhances its bioavailability and therapeutic efficacy in target tissues.
Inhibition Studies
In a study evaluating various derivatives of thieno[3,2-d]pyrimidine compounds, this compound demonstrated significant inhibitory effects on PI3K with an IC value indicative of potent activity against cancer cell lines such as LNCaP and PC-3 .
Therapeutic Applications
- Cancer Treatment :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Target | Activity |
|---|---|---|
| 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine | PI3K | Potent inhibitor |
| 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidine | PI3K | Potential therapeutic applications |
This compound is unique due to its specific structural features that enhance its biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
